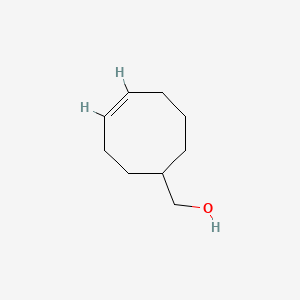

4-Cyclooctene-1-methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H16O |

|---|---|

Molecular Weight |

140.22 g/mol |

IUPAC Name |

[(4Z)-cyclooct-4-en-1-yl]methanol |

InChI |

InChI=1S/C9H16O/c10-8-9-6-4-2-1-3-5-7-9/h1-2,9-10H,3-8H2/b2-1- |

InChI Key |

UOZVYEMGCKZCNC-UPHRSURJSA-N |

Isomeric SMILES |

C1C/C=C\CCC(C1)CO |

Canonical SMILES |

C1CC=CCCC(C1)CO |

Origin of Product |

United States |

Structural and Chemical Classification Within Cyclic Unsaturated Alcohols

4-Cyclooctene-1-methanol, with the chemical formula C9H16O, is classified as a primary alcohol and a cyclic unsaturated alcohol. nih.govbritannica.com Its structure consists of an eight-membered carbon ring, known as a cyclooctene (B146475) ring, which contains one carbon-carbon double bond. A hydroxymethyl group (-CH2OH) is attached to a carbon atom of this ring. The presence of both the double bond and the hydroxyl group makes it a bifunctional molecule, capable of undergoing reactions characteristic of both alkenes and alcohols.

The IUPAC name for this compound is ((4Z)-cyclooct-4-en-1-yl)methanol, indicating the cis or 'Z' configuration of the substituents around the double bond. nih.gov The numbering of the carbon atoms in the ring begins at the carbon bearing the hydroxymethyl group, with the double bond located between carbons 4 and 5. This specific arrangement of functional groups influences its chemical reactivity and physical properties.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C9H16O nih.gov |

| Molecular Weight | 140.22 g/mol nih.gov |

| CAS Number | 13366-81-9 nih.govmolbase.com |

| IUPAC Name | ((4Z)-cyclooct-4-en-1-yl)methanol nih.gov |

| Appearance | Data not available |

| Boiling Point | Data not available |

| Melting Point | Data not available |

| Density | Data not available |

This table is populated with data from available public sources. nih.govmolbase.com

Academic Rationale and Research Trajectory for 4 Cyclooctene 1 Methanol Studies

The academic interest in 4-Cyclooctene-1-methanol stems from its potential as a versatile building block in organic synthesis and materials science. The presence of both a nucleophilic hydroxyl group and a reactive double bond allows for a wide range of chemical transformations.

Recent research has identified this compound as a biogenic volatile organic compound (BVOC) in certain forest environments. mdpi.comresearchgate.net Its detection highlights the diversity of naturally occurring organic molecules and raises questions about its ecological role and atmospheric chemistry. mdpi.com Studies have shown that its polarity, due to the hydroxyl group, can lead to its interaction with water molecules in humid environments, potentially affecting its detection. mdpi.com

In the field of synthetic chemistry, derivatives of this compound are explored for their utility in constructing complex molecular architectures. For instance, the related compound, trans-cyclooct-4-enol, has been utilized in bioorthogonal chemistry, a field focused on chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov The strain in the trans-cyclooctene (B1233481) ring system enhances its reactivity in specific cycloaddition reactions. nih.govnih.govunits.it

Furthermore, the synthesis of related cyclooctene (B146475) derivatives, such as cyclooct-4-ene-1-carboxylic acid, has been documented, showcasing the accessibility of this class of compounds for further functionalization and application in areas like polymer chemistry and drug discovery. lookchem.comsigmaaldrich.comuq.edu.au

Historical Perspectives on Cyclooctene Derivatives in Organic and Polymer Chemistry Research

Olefin Metathesis Reactions Involving the Cyclooctene Double Bond

Olefin metathesis, a Nobel Prize-winning reaction, has emerged as a powerful tool for the formation of new carbon-carbon double bonds. wikipedia.org The cyclooctene double bond in 4-cyclooctene-1-methanol is an excellent substrate for various metathesis reactions, enabling the synthesis of diverse molecular architectures.

Ring-Opening Metathesis Polymerization (ROMP) of this compound

Ring-Opening Metathesis Polymerization (ROMP) is a chain-growth polymerization driven by the relief of ring strain in cyclic olefins. nih.gov Functionalized cyclooctenes, including those with hydroxyl groups, are valuable monomers for creating functional polymers with precisely placed side chains. The ROMP of this compound, and its protected analogues, yields functionalized poly(cyclooctene)s, which upon hydrogenation can produce linear, polyethylene-like materials with pendant hydroxymethyl groups.

The polymerization is typically initiated by well-defined ruthenium-based catalysts, such as Grubbs' first, second, or third-generation catalysts. nih.govtandfonline.com The choice of catalyst and reaction conditions can influence the stereochemistry of the resulting polymer backbone (i.e., the cis/trans ratio of the double bonds) and the polymer's molecular weight distribution (polydispersity index, PDI). umass.edu For instance, the ROMP of 3-substituted cis-cyclooctenes using Grubbs' second-generation catalyst has been shown to produce highly regio- and stereoregular (trans-head-to-tail) polymers. acs.org

The presence of the hydroxyl group in this compound can potentially interact with the ruthenium catalyst. While Grubbs-type catalysts are known for their high functional group tolerance, the alcohol moiety can sometimes influence catalyst activity and stability. researchgate.net In some cases, protection of the hydroxyl group (e.g., as a benzyl (B1604629) ether) is employed prior to polymerization to ensure a living polymerization and achieve narrowly dispersed polymers. nih.gov

The living nature of ROMP allows for the synthesis of block copolymers by the sequential addition of different monomers. For example, a block copolymer containing a polynorbornene block and a poly(cyclooctene) block can be synthesized. nih.gov This approach enables the creation of materials with tailored properties.

Table 1: Representative Catalysts and Conditions for ROMP of Functionalized Cyclooctenes

| Monomer | Catalyst | Solvent | Polymer Properties | Reference |

|---|---|---|---|---|

| Protected hydroxy-functionalized trans-cyclooctene | Grubbs' 1st Gen. (1) + PPh₃ | THF | Narrowly dispersed, hydroxylated poly(cyclooctene) | nih.gov |

| Trifluoromethylphenyl ester functionalized cyclooctene | Grubbs' 2nd Gen. | CH₂Cl₂ | Modified polycyclooctene with enhanced solubility | tandfonline.com |

| 3-Amide substituted cis-cyclooctene | Grubbs' 2nd Gen. (G2) | CH₂Cl₂ | Highly regio-/stereoregular (trans-head-to-tail) polymer | acs.org |

| cis-5-cyclooctene-trans-1,2-diol | Grubbs' 3rd Gen. | Toluene/2-propanol | Cross-linked monolithic hybrid material | beilstein-journals.org |

Cross-Metathesis Reactions for Structural Diversification

Cross-metathesis (CM) is a powerful reaction for the formation of new, unsymmetrical alkenes from two different olefinic starting materials. wikipedia.org The cyclooctene moiety of this compound can undergo ring-opening cross-metathesis (ROCM) with a variety of acyclic olefins, leading to the formation of functionalized dienes. caltech.edu This strategy provides a route to linear molecules with the hydroxymethyl group from the original cyclooctene monomer preserved at a specific position.

The outcome of the ROCM reaction is highly dependent on the nature of the cross-partner and the catalyst used. caltech.edu For instance, in the presence of a highly active catalyst, the reaction of cyclooctene with α,β-unsaturated carbonyl compounds can efficiently yield the corresponding functionalized dienes. caltech.edu The reactivity of the olefins involved can be classified, which helps in predicting the outcome of the CM reaction. libretexts.org

The structural diversification achieved through CM allows for the synthesis of a wide range of molecules that can serve as building blocks for more complex targets. The resulting dienes can participate in subsequent reactions, such as cycloadditions or further metathesis transformations.

Mechanistic Aspects of Catalyst-Mediated Olefin Metathesis with this compound

The generally accepted mechanism for olefin metathesis, proposed by Chauvin, involves a series of [2+2] cycloaddition and cycloreversion steps between the olefin and a metal-alkylidene species, proceeding through a metallacyclobutane intermediate. wikipedia.org In the context of ROMP of cyclooctenes catalyzed by Grubbs' catalysts, the initiation process involves the reaction of the catalyst with the monomer to form the first propagating species. rsc.org

For 3-substituted-Z-cyclooctenes, theoretical studies have shown that the rate-limiting step for polymerization with a second-generation Grubbs catalyst is the breakdown of the metallacyclobutane intermediate. acs.org This is attributed to the increased steric repulsion between the growing polymer chain and the N-heterocyclic carbene (NHC) ligand of the catalyst upon ring-opening. acs.org The presence of a substituent on the cyclooctene ring, such as the hydroxymethyl group in this compound, can influence the regioselectivity of the polymerization.

The alcohol functionality can also have a direct impact on the catalyst. For instance, first-generation Grubbs catalysts are known to react with alcohols like methanol (B129727) to form ruthenium-hydride species, which can be active in olefin isomerization. researchgate.net While later generation catalysts exhibit greater tolerance, the potential for such side reactions should be considered. The use of additives or specific solvent systems can help to suppress these undesired pathways. nih.gov

Cycloaddition Chemistry of the Cyclooctene Moiety

The double bond within the cyclooctene ring of this compound can participate in various cycloaddition reactions, providing a powerful tool for the construction of complex polycyclic systems. The reactivity in these transformations is often enhanced by the ring strain of the cyclooctene, particularly in the case of the trans-isomer.

Diels-Alder Reactions and Inverse-Electron-Demand Cycloadditions

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. masterorganicchemistry.com While the cis-cyclooctene double bond can act as a dienophile, its reactivity is generally moderate. However, the highly strained trans-isomer of cyclooctene is an exceptionally reactive dienophile.

Of particular note is the inverse-electron-demand Diels-Alder (iEDDA) reaction between electron-deficient dienes, such as 1,2,4,5-tetrazines, and electron-rich dienophiles. researchgate.net trans-Cyclooctene and its derivatives are highly reactive in these reactions, exhibiting exceptionally fast kinetics, making them suitable for bioorthogonal chemistry applications. nih.govunits.it The reaction of a trans-cyclooctene derivative, such as trans-cyclooct-4-enol, with a tetrazine proceeds rapidly to form a dihydropyridazine, which then undergoes a retro-Diels-Alder reaction to release dinitrogen and form the final pyridazine (B1198779) product. nih.govnih.gov

The rate of the iEDDA reaction is sensitive to the substituents on both the tetrazine and the trans-cyclooctene. nih.gov The presence of the hydroxymethyl group in a trans-cyclooctene derivative can influence the reaction rate compared to the parent trans-cyclooctene. nih.gov

Table 2: Second-Order Rate Constants for iEDDA Reactions of trans-Cyclooctene Derivatives with Tetrazines in Methanol

| trans-Cyclooctene Derivative | Tetrazine Derivative | Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |

|---|---|---|---|

| trans-cyclooctene | 3,6-di(2-pyridyl)-s-tetrazine | ~1140 | nih.govnih.gov |

| trans-cyclooct-4-enol | 3,6-di(2-pyridyl)-s-tetrazine | ~820 | nih.gov |

| trans-cyclooctene | 3,6-diphenyl-s-tetrazine | ~19.1 | nih.gov |

| (E)-bicyclo[6.1.0]non-4-ene | 3,6-diphenyl-s-tetrazine | ~3100 | nih.gov |

Strain-Promoted Cycloaddition Pathways of Cyclooctene Derivatives

The high ring strain of cyclooctyne, the alkyne analogue of cyclooctene, is the driving force for its participation in strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry. nih.gov Similarly, the strain in trans-cyclooctene derivatives can be harnessed to promote other cycloaddition reactions without the need for a catalyst.

One such reaction is the strain-promoted oxidation-controlled cycloalkyne-1,2-quinone cycloaddition (SPOCQ). While originally developed for cyclooctynes, the principles of strain-promoted reactivity are applicable to highly strained alkenes as well. The rate of these reactions is significantly influenced by the degree of ring strain in the cycloalkyne or cycloalkene. wur.nl

The synthesis of functionalized trans-cyclooctenes, including those with hydroxyl or aminomethyl substituents, has been a key focus for the development of new bioorthogonal tools. tennessee.edunih.gov Photochemical isomerization of the corresponding cis-isomers is a common method to access these strained molecules. nih.govd-nb.info The resulting trans-cyclooctene derivatives can then be used in a variety of strain-promoted cycloaddition reactions for applications such as bioconjugation and payload release. nih.govnih.gov The functional handle, such as the hydroxymethyl group, provides a site for the attachment of other molecules of interest.

Reactions of the Primary Alcohol Functionality

The hydroxymethyl group attached to the cyclooctene ring is a primary alcohol, which undergoes typical reactions such as esterification, etherification, and oxidation. The presence of the double bond generally does not interfere with these transformations unless specific reagents that also react with alkenes are employed.

The primary alcohol of this compound can be readily converted into esters and ethers through well-established synthetic protocols.

Acylation can also be achieved using more reactive acylating agents like acyl chlorides or anhydrides in the presence of a base such as pyridine.

Etherification: The synthesis of ethers from this compound can be accomplished via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For instance, treatment with NaH followed by the addition of methyl iodide would produce 4-(methoxymethyl)cyclooct-1-ene. libretexts.org O-methylation can also be performed under basic conditions using methyl iodide with potassium carbonate in methanol. libretexts.org

Table 1: General Reactions of the Hydroxymethyl Group This table presents generalized reaction schemes applicable to this compound based on standard alcohol chemistry.

| Reaction Type | Reactant | Reagents/Catalyst | Product |

| Fischer Esterification | This compound | R'-COOH, H⁺ (e.g., H₂SO₄) | (4-cycloocten-1-yl)methyl alkanoate |

| Acylation | This compound | (R'CO)₂O or R'COCl, Pyridine | (4-cycloocten-1-yl)methyl alkanoate |

| Williamson Ether Synthesis | This compound | 1. NaH; 2. R'-X (e.g., CH₃I) | 4-((alkoxy)methyl)cyclooct-1-ene |

The primary alcohol group of this compound is susceptible to oxidation to form either an aldehyde or a carboxylic acid, depending on the reagent used. Reduction of this functional group is not a typical transformation as it is already in a low oxidation state.

Oxidation: The oxidation of primary alcohols can be controlled to yield specific products. The use of milder oxidizing agents under anhydrous conditions allows for the isolation of the aldehyde. organicchemistrytutor.comnih.gov A widely used reagent for this transformation is Pyridinium Chlorochromate (PCC) in a solvent like dichloromethane (B109758) (CH₂Cl₂). organicchemistrytutor.comnih.gov This method effectively converts this compound to 4-cyclooctenecarbaldehyde without oxidizing the alkene double bond. 182.160.97 Other similar reagents include Pyridinium Dichromate (PDC) and the Collins reagent (CrO₃ in pyridine). nih.gov

To achieve complete oxidation to the carboxylic acid, 4-cyclooctenecarboxylic acid, stronger oxidizing agents are required. libretexts.org Reagents such as chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and aqueous sulfuric acid (the Jones reagent), or potassium permanganate (B83412) (KMnO₄) can be used. libretexts.org These powerful oxidants, however, pose a risk of reacting with the C=C double bond, potentially leading to cleavage or other side products if the reaction is not carefully controlled.

Table 2: Oxidation Products of this compound

| Starting Material | Reagent/Conditions | Product | Oxidation Level |

| This compound | PCC, CH₂Cl₂ | 4-Cyclooctenecarbaldehyde | Aldehyde |

| This compound | Jones Reagent (CrO₃, H₂SO₄, acetone) | 4-Cyclooctenecarboxylic acid | Carboxylic Acid |

Hydrogenation and Isomerization of the Cyclooctene Double Bond

The C=C double bond within the cyclooctene ring is a site of unsaturation that can undergo reactions like hydrogenation and isomerization, altering the structure of the eight-membered ring.

Hydrogenation: The double bond of this compound can be saturated via catalytic hydrogenation to yield cyclooctanemethanol. This reaction involves treating the compound with hydrogen gas (H₂) under pressure in the presence of a heterogeneous metal catalyst. researchgate.net Commonly used catalysts include palladium on carbon (Pd/C), platinum dioxide (PtO₂, Adams' catalyst), and Raney Nickel. researchgate.net The reaction is typically carried out in a solvent such as ethanol (B145695) or ethyl acetate. This process is generally highly efficient and selective for the alkene, leaving the primary alcohol group untouched. The hydrogenation of 1,5-cyclooctadiene (B75094) has been shown to selectively produce cyclooctene, indicating that the reaction can be stopped at the mono-hydrogenated stage before proceeding to the fully saturated cyclooctane. nih.gov

Isomerization: The most common isomer of this compound is the (Z) or cis isomer. bas.bg This can be converted to the higher-energy (E) or trans isomer through photochemical isomerization. nih.gov This process typically involves irradiating a solution of the (Z)-isomer with UV light (e.g., 254 nm) in the presence of a photosensitizer, such as methyl benzoate (B1203000) or ethyl benzoate. nih.gov To drive the equilibrium towards the desired trans product, the (E)-isomer is selectively trapped as it forms. nih.gov A common technique involves continuously circulating the reaction mixture through a chromatography column containing silica (B1680970) gel impregnated with silver nitrate (B79036) (AgNO₃). nih.gov The more strained trans-alkene forms a stronger complex with the silver ions and is retained on the column, while the cis-isomer is returned to the reaction vessel for further irradiation. nih.gov The captured trans-isomer can then be released from the column. This method has been successfully applied to the related compound, (Z)-cyclooct-4-enol, to produce its trans counterpart. nih.gov

Table 3: Reactions of the Cyclooctene Double Bond

| Reaction Type | Starting Material | Reagents/Catalyst | Conditions | Product |

| Catalytic Hydrogenation | (4Z)-Cyclooct-4-en-1-yl)methanol | H₂, Pd/C | Ethanol, RT, H₂ pressure | Cyclooctanemethanol |

| Photoisomerization | (4Z)-Cyclooct-4-en-1-yl)methanol | Methyl benzoate, UV light | Ether/Hexane, AgNO₃/Silica gel | (4E)-Cyclooct-4-en-1-yl)methanol |

Advanced Spectroscopic and Structural Elucidation of 4 Cyclooctene 1 Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of 4-Cyclooctene-1-methanol. One- and two-dimensional NMR experiments in a suitable deuterated solvent like CDCl₃ or Methanol-d4 provide a complete picture of the atomic connectivity.

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms. The olefinic protons (H-4, H-5) are expected to resonate in the downfield region, typically around 5.5-5.7 ppm, appearing as a multiplet due to coupling with adjacent methylene (B1212753) protons. The protons of the hydroxymethyl group (-CH₂OH) would appear as a doublet around 3.5 ppm, which can simplify to a singlet upon D₂O exchange, confirming the presence of the hydroxyl proton. The proton on the carbon bearing the substituent (H-1) would be found around 2.0-2.5 ppm. The remaining aliphatic protons on the cyclooctene (B146475) ring would produce a complex series of overlapping multiplets in the upfield region, generally between 1.2 and 2.4 ppm. rsc.org

The proton-decoupled ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. oregonstate.edu The olefinic carbons (C-4, C-5) are the most downfield of the hydrocarbon signals, expected around 130 ppm. The carbon of the hydroxymethyl group (-CH₂OH) would be found near 65 ppm, influenced by the electronegative oxygen atom. The carbon to which the substituent is attached (C-1) would resonate around 40 ppm, with the remaining eight aliphatic ring carbons appearing in the 25-35 ppm range. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-4, H-5 (Olefinic) | 5.5 - 5.7 (m) | 129 - 131 |

| -CH₂OH (Hydroxymethyl) | ~3.5 (d) | ~65 |

| -OH (Hydroxyl) | Variable, broad singlet | - |

| H-1 (Methine) | ~2.3 (m) | ~40 |

| Ring -CH₂- | 1.2 - 2.4 (m) | 25 - 35 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from the 1D spectra and confirming the molecule's structural connectivity. escholarship.org

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons (¹H-¹H correlations). youtube.com For this compound, COSY would show a clear correlation between the olefinic protons and their adjacent allylic protons. It would also trace the connectivity pathway around the entire ring, showing sequential couplings from one methylene group to the next. A key correlation would be observed between the methine proton at C-1 and the protons of the adjacent -CH₂- groups in the ring as well as the protons of the -CH₂OH group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached (¹H-¹³C one-bond correlations). researchgate.net This allows for the definitive assignment of each carbon signal based on the already assigned proton signals. For instance, the olefinic proton signals around 5.6 ppm would correlate with the olefinic carbon signals near 130 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds (¹H-¹³C long-range correlations). youtube.com This is crucial for connecting different parts of the molecule. Key HMBC correlations would include those from the olefinic protons to the allylic carbons and from the protons of the -CH₂OH group to the C-1 methine carbon, confirming the attachment point of the substituent.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy identifies the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands. wiley.com A prominent, broad band would appear in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol group, with the broadening caused by hydrogen bonding. nasa.gov Just above 3000 cm⁻¹, a sharp peak corresponding to the sp² C-H stretch of the alkene would be visible. Absorptions for the sp³ C-H stretching of the aliphatic ring protons appear just below 3000 cm⁻¹. A weaker C=C stretching vibration for the cis-disubstituted double bond is expected around 1650 cm⁻¹. scribd.com A distinct C-O stretching band for the primary alcohol would be observed in the fingerprint region, typically around 1050 cm⁻¹. hmdb.ca

Raman Spectroscopy: In the Raman spectrum, the non-polar C=C double bond stretch around 1650 cm⁻¹ would be significantly more intense than in the IR spectrum. The C-H stretching modes would also be visible. scribd.com Raman spectroscopy is particularly useful for studying molecules in aqueous media, as water is a weak Raman scatterer.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

| -OH (Alcohol) | O-H Stretch | 3200 - 3600 (Broad, Strong) | Weak |

| =C-H (Alkene) | C-H Stretch | ~3020 (Medium) | Medium |

| -C-H (Alkane) | C-H Stretch | 2850 - 2960 (Strong) | Strong |

| C=C (Alkene) | C=C Stretch | ~1650 (Weak to Medium) | Strong |

| -CH₂- (Alkane) | CH₂ Bend | ~1465 (Medium) | Medium |

| C-O (Primary Alcohol) | C-O Stretch | ~1050 (Strong) | Weak |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which helps in confirming its structure. For this compound (MW = 140.22 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 140. nih.gov

The fragmentation pattern is a unique fingerprint of the molecule. libretexts.org Common fragmentation pathways for alcohols include:

Loss of water: A peak at m/z 122 (M-18) resulting from the elimination of H₂O.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom, leading to the loss of the ·CH₂OH radical, would result in a fragment at m/z 109. Alternatively, cleavage resulting in the loss of the cyclooctenyl radical would produce the [CH₂OH]⁺ ion at m/z 31, which is often a prominent peak for primary alcohols. docbrown.info

Ring Cleavage: The cyclooctene ring can undergo various fragmentation processes, leading to a series of smaller hydrocarbon fragments, with a notable peak at m/z 67 often seen in cyclic alkenes. nih.gov

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Identity of Fragment | Fragmentation Pathway |

| 140 | [C₉H₁₆O]⁺ | Molecular Ion (M⁺) |

| 122 | [C₉H₁₄]⁺ | Loss of H₂O |

| 109 | [C₈H₁₃]⁺ | Loss of ·CH₂OH |

| 67 | [C₅H₇]⁺ | Ring Fragmentation |

| 31 | [CH₂OH]⁺ | Alpha-Cleavage |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions of Related Conjugated Systems

The this compound molecule contains an isolated (non-conjugated) double bond. This isolated chromophore undergoes a π → π* electronic transition at a wavelength below 200 nm, which is outside the range of standard UV-Vis spectrophotometers (200-800 nm). uomustansiriyah.edu.iqdavuniversity.org Therefore, a solution of pure this compound would be transparent in the near-UV and visible regions. masterorganicchemistry.com

However, if the double bond were part of a conjugated system, significant absorption would occur within the standard UV-Vis range. bbec.ac.in For example, in conjugated dienes or enones derived from the cyclooctene scaffold, the π-electron system is extended. This extension lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). masterorganicchemistry.com Consequently, the molecule can absorb lower-energy (longer-wavelength) light. As the length of the conjugated system increases, the wavelength of maximum absorbance (λ_max) shifts to longer wavelengths (a bathochromic shift). researchgate.net For instance, a cyclooctadiene would absorb around 215-253 nm, while a conjugated cyclooctenone would show a π → π* transition near 220-250 nm and a weaker n → π* transition at a longer wavelength, often above 300 nm. bbec.ac.in

X-ray Crystallography of Crystalline Derivatives for Absolute Configuration and Conformation

As this compound is a liquid at room temperature, X-ray crystallography cannot be performed on the compound itself. However, by preparing a solid, crystalline derivative (e.g., a benzoate (B1203000) ester, p-nitrobenzoate, or a metal complex), its three-dimensional structure can be determined with high precision. mkuniversity.ac.in

X-ray diffraction analysis of a suitable single crystal would provide definitive information on:

Conformation: The eight-membered cyclooctene ring is flexible and can adopt several low-energy conformations. Crystallography can distinguish between these possibilities, such as the crown, boat-chair, and twist-chair conformations, in the solid state. nih.gov Crystal structures of trans-cyclooctene (B1233481) complexes have revealed twist chair-chair and crown conformations. nih.govresearchgate.net

Stereochemistry: If chiral derivatives are synthesized, X-ray crystallography can determine the absolute configuration of the stereocenters.

Bond Parameters: It provides precise measurements of bond lengths and angles, for example, confirming the distortion of the sp² carbons within the strained ring system. rsc.org

Computational and Theoretical Studies on 4 Cyclooctene 1 Methanol

Quantum Chemical Calculations on Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide significant insights into the electronic structure and bonding of 4-cyclooctene-1-methanol. These computational methods are essential for understanding the molecule's reactivity and properties. wavefun.comacs.org

DFT calculations can also determine key electronic parameters such as ionization potential and electron affinity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical in predicting the molecule's reactivity in various chemical reactions. For instance, in cycloaddition reactions, the energy gap between the HOMO of the alkene and the LUMO of a reacting species (or vice versa) dictates the reaction's feasibility and rate. acs.org

The introduction of the methanol (B129727) substituent to the cyclooctene (B146475) ring can subtly alter the electronic properties compared to unsubstituted cyclooctene. The electron-withdrawing or -donating nature of the substituent can influence the electron density of the double bond, thereby affecting its reactivity in processes like epoxidation or cycloaddition. rsc.orgresearchgate.net

Table 1: Calculated Electronic Properties of Cyclooctene Derivatives

| Property | Value | Method | Reference |

|---|---|---|---|

| HOMO-LUMO Gap | Varies with conformation | DFT/B3LYP | researchgate.net |

| Strain Energy (trans-cyclooctene) | 5.9 kcal/mol higher for half-chair vs. crown | Ab initio | nih.govunits.it |

Conformational Analysis of the Eight-Membered Ring and Substituents

The eight-membered ring of this compound is highly flexible, leading to a complex conformational landscape. Computational studies are crucial for identifying the various stable conformers and the energy barriers for their interconversion. units.it For the parent (Z)-cyclooctene, multiple conformations have been identified, with the most stable often being a twist-chair or boat-chair form. units.itresearchgate.net The presence of the methanol substituent adds another layer of complexity due to its own rotational freedom.

Computational methods like molecular mechanics and DFT are used to explore the potential energy surface of the molecule. wavefun.comunits.it These calculations can identify several low-energy conformations. For cyclooctene derivatives, the conformation of the eight-membered ring can significantly impact reactivity. For instance, the accessibility of the double bond for a chemical reaction is highly dependent on the ring's conformation. units.it

In the case of trans-cyclooctene (B1233481) derivatives, which are known for their high reactivity in bioorthogonal chemistry, the ring exists in highly strained conformations. nih.govunits.it Computational studies have shown that conformations like the "half-chair" are significantly higher in energy than the more stable "crown" conformation, and this strain energy is key to their enhanced reactivity. nih.govunits.it The position and orientation of the methanol substituent (axial vs. equatorial) in different conformers of this compound will also influence their relative stabilities and reactivity.

Table 2: Relative Energies of (Z)-Cyclooctene Conformers

| Conformation | Relative Energy (kcal/mol) | Computational Method |

|---|---|---|

| A (most stable) | 0.00 | ZPE-corrected single-point |

| B | >0 | ZPE-corrected single-point |

| D | >B | ZPE-corrected single-point |

Note: The exact energy values can be found in the supporting information of the cited study. units.it

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model and structural assignments. dokumen.pub For this compound, key spectroscopic data include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.gov

NMR Spectroscopy: Quantum chemical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net By calculating the theoretical spectra for different possible conformations, and comparing these with experimental spectra, it is possible to determine the predominant conformation in solution. researchgate.net For example, specific proton and carbon signals can be unambiguously assigned to the chair and twist-boat conformations of related cyclooctene systems. researchgate.net

Infrared Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of the IR spectrum. researchgate.net These predicted spectra can be used to assign the absorption bands in the experimental IR spectrum to specific vibrational modes of the molecule, such as the C=C stretch of the alkene, the O-H stretch of the alcohol, and various C-H stretching and bending modes. nih.gov This comparison helps to confirm the molecular structure and provides insights into the bonding environment.

The accuracy of these predictions is highly dependent on the level of theory and basis set used in the calculations. rsc.org Validation against experimental data is a critical step to ensure the reliability of the computational model. acs.org

Table 3: Key Experimental Spectroscopic Data for Cyclooct-4-enol

| Spectroscopy | Key Peaks | Reference |

|---|---|---|

| ¹H NMR | δ 5.75–5.63 (m, 1H, alkene protons) |

Reaction Pathway Energetics and Transition State Analysis for Key Transformations

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface of a reaction pathway. nih.gov This involves calculating the energies of reactants, products, intermediates, and, most importantly, the transition states that connect them. For this compound, key transformations include epoxidation and cycloaddition reactions.

Epoxidation: The reaction of the double bond in this compound to form an epoxide can be studied computationally. DFT calculations can model the approach of an oxidizing agent to the double bond and determine the energy barrier for the reaction. Studies on similar cyclooctene systems have shown a preference for epoxidation over other potential reactions like allylic hydroxylation, and these calculations can explain the observed chemoselectivity. researchgate.net

Cycloaddition Reactions: The inverse-electron-demand Diels-Alder (IEDDA) reaction of cyclooctene derivatives with tetrazines is a prominent example of bioorthogonal chemistry. acs.org Computational studies have been instrumental in understanding the high reactivity of trans-cyclooctenes in these reactions. units.it By calculating the activation energies for the reaction of different conformers, researchers have shown that the high ring strain of certain conformers leads to a lower activation barrier and thus a faster reaction rate. units.itnih.gov Transition state analysis provides detailed geometric information about the structure at the peak of the energy barrier, offering insights into the bonding changes that occur during the reaction. acs.org

These computational analyses of reaction energetics are not only crucial for understanding reaction mechanisms but also for designing new reactants with enhanced reactivity or selectivity. units.itnih.gov

Table 4: Calculated Activation Barriers for Diels-Alder Reactions

| Reactants | Activation Barrier (ΔG‡) | Computational Method | Reference |

|---|---|---|---|

| trans-cyclooctene + s-tetrazine | 8.92 kcal/mol | M06L/6-311+G(d,p) | units.it |

Molecular Dynamics Simulations for Understanding Dynamic Behavior

Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules like this compound in a condensed phase, such as in a solvent or as part of a larger system. researchgate.netrsc.org Unlike quantum chemical calculations that often focus on static structures, MD simulations model the movement of atoms over time, offering insights into conformational changes, intermolecular interactions, and solvent effects. nih.gov

For this compound, MD simulations can be used to:

Explore Conformational Dynamics: MD can simulate the transitions between different conformations of the eight-membered ring and the rotation of the methanol substituent, providing a more realistic picture of the molecule's flexibility than static calculations alone. units.it

Analyze Solvation: By simulating the molecule in a solvent like water or methanol, MD can reveal how solvent molecules arrange themselves around the solute and how hydrogen bonding networks are formed and broken over time. researchgate.netnih.gov This is crucial for understanding how the solvent influences the molecule's conformation and reactivity.

Study Intermolecular Interactions: In simulations with multiple molecules, MD can model how this compound molecules interact with each other, for example, through hydrogen bonding between the hydroxyl groups. This can provide insights into the properties of the bulk liquid.

The force fields used in classical MD simulations are often parameterized using data from quantum chemical calculations to ensure their accuracy. acs.org More recently, machine learning force fields, trained on high-level quantum mechanical data, are being developed to provide even more accurate and efficient MD simulations. ustc.edu.cn

Applications of 4 Cyclooctene 1 Methanol in Organic and Materials Science

Role as a Synthetic Building Block in Complex Organic Synthesis

The structure of 4-Cyclooctene-1-methanol, possessing both a reactive double bond within an eight-membered ring and a nucleophilic hydroxyl group, positions it as a versatile building block. The hydroxyl group can be readily converted into a wide array of other functional groups or used as a handle for attaching the cyclooctene (B146475) moiety to other molecules.

While specific, multi-step syntheses starting directly from this compound are not extensively detailed in publicly available literature, the utility of closely related functionalized cyclooctenes is well-established, particularly in the field of bioorthogonal chemistry. Hydroxyl-modified trans-cyclooctenes, isomers of this compound, are key intermediates in the synthesis of advanced reagents for chemical biology. nih.gov These reagents are used in copper-free click chemistry reactions for labeling and imaging biological systems. nih.gov The rapid reaction rates of trans-cyclooctenes with tetrazines make them exceptionally useful for studying processes in living cells without interference from native biochemical functions. nih.gov By analogy, this compound serves as a valuable C8 scaffold that can be derivatized to access such complex and functionally demanding molecules.

Integration into Polymer Architectures and Functional Materials

The primary application of this compound in materials science is as a monomer for creating functional polymers with tailored properties.

This compound is an ideal candidate for Ring-Opening Metathesis Polymerization (ROMP). This powerful polymerization technique utilizes transition-metal catalysts, most notably well-defined ruthenium-based complexes like Grubbs catalysts, to open the cyclic monomer and form a linear polymer chain. A key advantage of modern ROMP catalysts is their high tolerance for various functional groups.

Research on substituted cyclooctenes has demonstrated that monomers incorporating alcohol, ester, and ketone functionalities can be directly polymerized without the need for protecting groups. The resulting polymer from the ROMP of this compound would possess a poly(octenamer) backbone, which is structurally related to a repeating unit of polybutadiene, with a pendant hydroxymethyl group at regular intervals along the chain. The characteristics of this polymerization, based on analogous systems, are summarized in the table below.

| Feature | Description |

| Polymerization Method | Ring-Opening Metathesis Polymerization (ROMP) |

| Typical Catalysts | Ruthenium-based Grubbs Catalysts (First, Second, and Third Generation) |

| Monomer Functionality | The hydroxyl group is well-tolerated by second and third-generation catalysts, allowing for direct polymerization. |

| Resulting Polymer | A linear poly(octenamer) with regularly spaced pendant hydroxymethyl (-CH2OH) groups. |

| Control | Molecular weight can be controlled by adjusting the monomer-to-catalyst ratio or by using a chain transfer agent. |

Post-polymerization modification is a powerful strategy for synthesizing functional polymers that may be inaccessible by direct polymerization of the corresponding monomer. nih.gov The polymer obtained from the ROMP of this compound is an excellent candidate for such modifications, as the pendant primary alcohol groups serve as versatile reactive handles. nih.govrsc.org

This "scaffold" polymer can be further functionalized in a subsequent step to introduce a wide variety of chemical moieties, thereby tuning the material's properties for specific applications. nih.gov For example, the hydroxyl groups can undergo classic alcohol reactions, allowing for the creation of a library of new materials from a single parent polymer. This approach ensures that daughter polymers retain the parent scaffold's molecular weight and distribution, which is crucial for establishing structure-property relationships. nih.gov

Below are some potential post-polymerization modification reactions that can be performed on the poly(this compound) backbone.

| Reaction Type | Reagent Example | Resulting Functional Group | Potential Property Change |

| Esterification | Acyl chloride (e.g., Acetyl chloride) | Ester | Increased hydrophobicity, altered thermal properties. |

| Etherification | Alkyl halide (e.g., Methyl iodide) | Ether | Modified solubility, reduced hydrogen bonding. |

| Urethane Formation | Isocyanate (e.g., Phenyl isocyanate) | Urethane | Introduction of rigid groups, enhanced thermal stability. |

| Attachment of Biomolecules | Activated carboxylic acids from drugs or peptides | Ester/Amide linkage | Creation of polymer-drug conjugates for delivery applications. nih.gov |

Contribution to Environmental Chemistry Research as a Biogenic Volatile Organic Compound (BVOC)

Biogenic Volatile Organic Compounds (BVOCs) are a diverse group of carbon-based chemicals emitted by living organisms, particularly plants. researchgate.net These compounds play significant roles in atmospheric chemistry, contributing to the formation of tropospheric ozone and secondary organic aerosols. copernicus.org The major classes of BVOCs include terpenes (like isoprene (B109036) and monoterpenes), fatty acid derivatives, and other small molecules such as methanol (B129727). researchgate.netnih.gov

A thorough review of scientific literature on plant emissions and atmospheric chemistry does not identify this compound as a known or commonly studied Biogenic Volatile Organic Compound. While plants produce an enormous variety of volatile compounds, research has largely focused on specific, highly abundant classes. nih.govmdpi.com Therefore, there is currently no scientific basis to classify this compound as a BVOC or to discuss its role in environmental chemistry.

Precursor for Complex Organic Molecules

As a functionalized carbocycle, this compound serves as a precursor for more complex molecular architectures. The eight-membered ring can be manipulated through various organic reactions, such as epoxidation, dihydroxylation, or hydrogenation of the double bond, to introduce new stereocenters and functionalities. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, providing a gateway to a host of other transformations, including C-C bond formation.

The true potential of this compound as a precursor lies in the synergistic use of both its functional groups. For instance, the alkene can be used to direct the stereochemistry of reactions at adjacent positions, while the alcohol provides an attachment point for building out larger molecular frameworks. This dual functionality makes it a valuable starting material for constructing polycyclic systems or macrocycles, which are key structural motifs in many natural products and pharmaceuticals.

Emerging Research Areas and Future Directions for 4 Cyclooctene 1 Methanol

Development of Novel Catalytic Systems for Specific Transformations

The development of novel catalytic systems is crucial for unlocking the full synthetic potential of 4-Cyclooctene-1-methanol. Research is focused on catalysts that can selectively transform either the alkene or the alcohol functionality, or both, in a controlled manner.

One key area of investigation is the selective hydrogenation of the cyclooctene (B146475) ring. While the hydrogenation of 1,5-cyclooctadiene (B75094) to cyclooctene is well-established using palladium on carbon catalysts, achieving high selectivity in the presence of other functional groups remains a challenge. google.com Recent studies have explored the use of iridium cluster complexes as catalyst precursors for the selective hydrogenation of 1,5-cyclooctadiene, which show high activity and selectivity for the formation of cyclooctene, with minimal over-hydrogenation to cyclooctane. epa.gov These findings suggest that similar iridium-based catalysts could be adapted for the selective hydrogenation of the double bond in this compound without affecting the hydroxyl group.

Another promising area is the development of catalysts for acceptorless dehydrogenation. Homogeneous catalysts, particularly those based on iridium and ruthenium, have shown efficacy in the dehydrogenation of alcohols. nih.gov For this compound, such catalysts could be employed to oxidize the methanol (B129727) group to an aldehyde or a carboxylic acid, providing a pathway to a range of new derivatives. The development of robust and reusable heterogeneous catalysts for this transformation is a key future goal.

Furthermore, catalysts for the functionalization of the alkene bond are of significant interest. This includes catalysts for epoxidation, dihydroxylation, and metathesis reactions. The regio- and stereoselective ring-opening metathesis polymerization (ROMP) of substituted cyclooctenes has been demonstrated, suggesting that this compound could serve as a monomer for the synthesis of functional polymers. acs.org

Table 1: Comparison of Catalytic Systems for Transformations of Cyclooctene Derivatives

| Transformation | Catalyst Type | Substrate | Key Advantages | Reference |

|---|---|---|---|---|

| Selective Hydrogenation | Iridium Clusters (e.g., [Ir4(CO)12]) | 1,5-Cyclooctadiene | High activity and selectivity to cyclooctene, suppression of over-hydrogenation. | epa.gov |

| Selective Hydrogenation | Palladium on Carbon | 1,5-Cyclooctadiene | Commonly used, but can lead to over-hydrogenation. | google.com |

| Acceptorless Dehydrogenation | Iridium(I)-NHC Complexes | Glycerol | High activity and selectivity under relatively mild conditions. | nih.gov |

| Ring-Opening Metathesis Polymerization | Grubbs' Catalyst | 3-Substituted cis-cyclooctenes | Regio- and stereoselective polymerization. | acs.org |

Exploration of its Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. nih.govnih.gov The unique structure of this compound, with its hydroxyl group capable of hydrogen bonding and a non-polar cyclooctene ring, makes it an interesting candidate for the construction of self-assembling systems.

The hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling the formation of various supramolecular synthons, such as chains or rings. In non-polar solvents, it is conceivable that this compound could self-assemble into aggregates where the hydroxyl groups are sequestered in a polar core, shielded from the solvent by the hydrophobic cyclooctene rings. Conversely, in polar solvents, hydrophobic interactions could drive the association of the cyclooctene moieties.

While direct research on the supramolecular chemistry of this compound is limited, studies on other functionalized molecules provide a basis for future exploration. For instance, the self-assembly of molecules containing both hydrophobic and hydrophilic components into well-defined nanostructures is a well-documented phenomenon. Future research could investigate how the cis/trans stereochemistry of the double bond and the chirality of the molecule influence the nature and stability of the resulting supramolecular assemblies. The incorporation of this compound into larger molecular architectures, such as molecular brushes or dendrimers, could also lead to materials with interesting self-assembly properties. acs.org

Investigation into Uncharted Stereochemical Aspects and Chiral Derivatization

The stereochemistry of this compound presents a rich area for investigation. The presence of a stereocenter at the carbon bearing the methanol group, coupled with the planar chirality of the cis- and trans-isomers of the cyclooctene ring, gives rise to multiple stereoisomers.

A significant challenge in the synthesis of functionalized trans-cyclooctenes is the lack of diastereoselectivity. nih.govudel.edu The development of stereocontrolled synthetic methods is therefore a key research focus. One approach involves the stereocontrolled 1,2-addition of nucleophiles to a precursor such as trans-cyclooct-4-enone. nih.gov This strategy could be adapted to synthesize specific stereoisomers of this compound.

Chiral resolution is another important tool for obtaining enantiomerically pure forms of this compound. wikipedia.org This can be achieved by reacting the racemic alcohol with a chiral resolving agent, such as an optically active carboxylic acid, to form a pair of diastereomeric esters. google.comardena.com These diastereomers can then be separated by techniques like fractional crystallization or chromatography, followed by hydrolysis to yield the pure enantiomers.

Once isolated, these chiral derivatives can be used as building blocks in asymmetric synthesis. The development of analytical methods to determine the enantiomeric excess and absolute configuration of these derivatives is also an important aspect of this research area.

Advanced Methodologies for Isolation and Enrichment from Natural Sources

There is currently no evidence to suggest that this compound is a naturally occurring compound. However, the development of advanced isolation and enrichment methodologies is still relevant in the context of its synthesis. In synthetic processes that yield a mixture of isomers or byproducts, efficient separation techniques are crucial for obtaining the pure compound.

High-performance liquid chromatography (HPLC), particularly chiral HPLC, is a powerful technique for the separation of stereoisomers. Supercritical fluid chromatography (SFC) offers a greener alternative to traditional HPLC, using supercritical carbon dioxide as the mobile phase.

For the isolation of this compound from complex reaction mixtures, techniques such as fractional distillation under reduced pressure and column chromatography are commonly employed. The development of more efficient and scalable purification processes is an ongoing area of research, with a focus on minimizing solvent usage and waste generation.

Sustainable Synthesis Routes and Green Chemistry Considerations

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to reduce their environmental impact. chemistryjournals.netpnas.orgnih.govresearchgate.net For this compound, this involves developing synthesis routes that are more atom-economical, use less hazardous reagents and solvents, and are more energy-efficient.

A potential green synthesis route for this compound could start from the selective partial hydrogenation of 1,5-cyclooctadiene, a readily available starting material. google.comepa.gov This would be followed by a selective hydroformylation or hydroboration-oxidation of the resulting cyclooctene to introduce the methanol group at the desired position. The use of recyclable catalysts and benign solvents such as water or supercritical fluids would further enhance the green credentials of such a route.

Another aspect of green chemistry is the use of renewable feedstocks. While not currently feasible for this compound, future research could explore the possibility of producing cyclooctadiene or other precursors from biomass.

The development of flow chemistry processes for the synthesis of this compound also aligns with the principles of green chemistry. Flow reactors can offer better control over reaction parameters, leading to higher yields and selectivities, and can also be more energy-efficient and safer to operate than traditional batch reactors. udel.edu

Table 2: Green Chemistry Considerations for the Synthesis of this compound

| Green Chemistry Principle | Application in the Synthesis of this compound |

|---|---|

| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product. |

| Use of Catalysis | Employing selective and recyclable catalysts to minimize waste and energy consumption. |

| Use of Safer Solvents | Replacing hazardous organic solvents with greener alternatives like water, supercritical CO2, or ionic liquids. |

| Energy Efficiency | Developing reactions that can be conducted at ambient temperature and pressure, or using energy-efficient technologies like flow chemistry. |

| Use of Renewable Feedstocks | Exploring long-term possibilities for deriving precursors from biomass. |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.